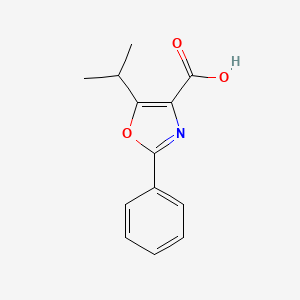

2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid

Description

2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound featuring an oxazole core substituted with a phenyl group at position 2, an isopropyl group at position 5, and a carboxylic acid moiety at position 4. This structure combines aromatic, alkyl, and acidic functional groups, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

2-phenyl-5-propan-2-yl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-8(2)11-10(13(15)16)14-12(17-11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOTSEAFYDNWTIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=C(O1)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939376-87-1 | |

| Record name | 2-phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with aldehydes or ketones, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the scalability of the reaction conditions is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the oxazole ring.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxazole derivatives, including 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid, as anticancer agents. The compound's structure allows for modifications that enhance its biological activity against various cancer cell lines.

Case Study:

A study reported the synthesis of several oxazole derivatives that exhibited potent antiproliferative activities against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Notably, derivatives with electron-withdrawing groups at specific positions on the aromatic ring showed improved activity, indicating the importance of structural modifications in enhancing anticancer properties .

| Compound | Cell Line Tested | IC₅₀ Value (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.48 |

| Compound B | HCT-116 | 0.19 |

| 2-Phenyl... | Various | TBD |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of oxazole can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Study:

A synthesis of N-acyl derivatives of oxazole demonstrated significant antibacterial activity against Enterococcus faecium, with a notable inhibition zone indicating effective bactericidal properties. The structural features of these compounds were crucial for their biological activity .

| Compound | Bacterial Strain Tested | Inhibition Zone (mm) |

|---|---|---|

| Compound C | Enterococcus faecium | 20 |

| Compound D | Staphylococcus aureus | TBD |

Drug Discovery Potential

The ongoing exploration into the pharmacological potential of this compound aligns with current trends in drug discovery. Its ability to serve as a scaffold for developing novel therapeutic agents is particularly promising.

Structure-Based Drug Design

The compound's unique structure allows for variations that can lead to enhanced selectivity and efficacy against specific biological targets. Computational modeling and structure-based design approaches are being employed to optimize these compounds further.

Mechanism of Action

The mechanism of action of 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity. The carboxylic acid group can also form ionic bonds with target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Melting Points :

- The position of the methyl group on the oxazole ring significantly alters melting points. For example, 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid (239–242°C) has a higher melting point than its 5-methyl isomer (182–183°C), likely due to differences in crystal packing and hydrogen-bonding networks .

- The trifluoromethyl (CF₃) and isopropyl (propan-2-yl) substituents introduce steric bulk and electronic effects, which may reduce crystallinity compared to methyl groups.

Biological Activity: The trifluoromethyl analog (CAS 236736-23-5) is explicitly noted for its role in drug development, likely due to enhanced metabolic stability from the electron-withdrawing CF₃ group . The N-methyl-D-glucamine derivative exhibits vasoactive effects at 50–100 μmol/L, demonstrating how hydrophilic modifications can confer biological activity .

Commercial Availability :

- The trifluoromethyl variant is commercially available but costly (e.g., €205.00/g), reflecting its specialized applications .

- Methyl-substituted analogs are more affordable, with prices listed in Japanese yen (JPY) for research-scale quantities .

Structural and Functional Insights

- Electron-Withdrawing vs. Electron-Donating Groups: The CF₃ group (strongly electron-withdrawing) increases the acidity of the carboxylic acid moiety compared to the isopropyl group (electron-donating). This property influences reactivity in esterification or amidation reactions.

Synthetic Relevance :

- Derivatives like ethyl esters (e.g., ethyl 2-phenyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylate) are intermediates for prodrug synthesis, leveraging esterase-mediated hydrolysis for targeted drug delivery .

Biological Activity

2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid (CAS Number: 939376-87-1) is a compound belonging to the oxazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H13NO3

- Molecular Weight : 231.25 g/mol

- CAS Number : 939376-87-1

- Purity : Minimum 95% .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 15.63 | |

| U-937 (Leukemia) | 12.50 | |

| A549 (Lung) | 26.00 | |

| HepG2 (Liver) | 20.00 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound exhibited lower IC50 values than some standard chemotherapeutic agents, suggesting its potential as an effective anticancer agent.

The mechanisms through which this compound exerts its anticancer effects include:

- Induction of Apoptosis : Flow cytometry assays have shown that treatment with this compound leads to increased apoptosis in cancer cells, evidenced by elevated levels of cleaved caspase-3 and p53 expression .

- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at the G1 phase, which is crucial for preventing the proliferation of cancer cells .

- Inhibition of Tumor Growth : In vivo studies have demonstrated that administration of the compound significantly reduces tumor size in animal models .

Case Studies and Research Findings

A recent study investigated the effects of this compound on various cancer types:

Study Overview

In a controlled experiment involving MCF-7 breast cancer cells:

- The compound was administered at varying concentrations.

- Results indicated a dose-dependent increase in cytotoxicity.

Table 2: Summary of Study Findings

| Concentration (µM) | % Cell Viability | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 0 |

| 10 | 75 | 10 |

| 20 | 50 | 30 |

| 40 | 25 | 60 |

This data demonstrates that higher concentrations of the compound lead to significantly lower cell viability and higher rates of apoptosis.

Q & A

Q. Q1. What are the optimal synthetic routes for 2-phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid, and how can reaction conditions be systematically optimized?

A: The synthesis of oxazole-carboxylic acid derivatives typically involves cyclocondensation of ketoesters or β-keto acids with nitriles or amidines. For example, 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid (a structurally similar compound) is synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by hydrolysis . Key optimization parameters include:

- Temperature control : Reactions often proceed at 80–120°C to balance reactivity and side-product formation.

- Catalyst selection : Acidic or basic catalysts (e.g., H₂SO₄ or NaHCO₃) can enhance cyclization efficiency.

- Purification methods : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity products.

Q. Q2. How can researchers verify the structural integrity of this compound using spectroscopic and chromatographic methods?

A: A multi-technique approach is recommended:

- FTIR : Confirm the presence of carboxylic acid (-COOH, ~1700 cm⁻¹), oxazole ring (C=N stretching, ~1600 cm⁻¹), and aromatic C-H bonds (~3100 cm⁻¹) .

- NMR : ¹H NMR should show signals for the isopropyl group (δ 1.2–1.4 ppm, doublet) and aromatic protons (δ 7.2–7.8 ppm). ¹³C NMR will confirm the carbonyl carbon (~165 ppm) and oxazole carbons .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) and identify residual solvents or byproducts .

Advanced Research Questions

Q. Q3. How can computational modeling (e.g., DFT) predict the reactivity and electronic properties of this compound for drug discovery applications?

A: Density Functional Theory (DFT) calculations can:

- Map electrostatic potentials : Identify nucleophilic/electrophilic sites (e.g., carboxylic acid group) for derivatization or interaction with biological targets.

- Predict tautomeric stability : Analyze whether the oxazole ring adopts keto-enol tautomers under physiological conditions, which impacts binding affinity .

- Validate spectral data : Compare calculated IR/NMR spectra with experimental data to resolve ambiguities in structural assignments .

Q. Q4. What strategies are effective in resolving contradictions between experimental and theoretical data for this compound’s bioactivity?

A: Discrepancies often arise from:

- Solvent effects : Bioactivity assays (e.g., enzyme inhibition) may use aqueous buffers, whereas computational models assume gas-phase conditions. Include solvation models (e.g., COSMO) in simulations .

- Conformational flexibility : Use molecular dynamics (MD) simulations to assess how rotameric states of the isopropyl group influence binding interactions .

- Experimental replication : Validate bioactivity data across multiple assays (e.g., fluorescence polarization vs. surface plasmon resonance) to rule out methodological artifacts.

Q. Q5. How can researchers design derivatives of this compound to improve metabolic stability without compromising target affinity?

A: Rational derivatization strategies include:

- Isoelectronic substitutions : Replace the isopropyl group with cyclopropyl or trifluoromethyl groups to enhance steric bulk and metabolic resistance .

- Prodrug approaches : Esterify the carboxylic acid group (e.g., ethyl ester) to improve membrane permeability, with enzymatic hydrolysis restoring activity in vivo .

- Structure-activity relationship (SAR) studies : Use parallel synthesis to generate a library of analogs with systematic modifications (e.g., halogenation of the phenyl ring) and screen for optimized pharmacokinetic profiles .

Methodological Considerations

Q. Q6. What are the best practices for handling and storing this compound to prevent degradation?

A:

Q. Q7. How can researchers address low yields in large-scale synthesis of this compound?

A: Scale-up challenges often stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.